2-(1,2-Dibenzoylvinyl)thio-4,5-diphenylimidazole
Overview
Description
2-(1,2-Dibenzoylvinyl)thio-4,5-diphenylimidazole is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 2-(1,2-Dibenzoylvinyl)thio-4,5-diphenylimidazole typically involves the reaction of 4,5-diphenylimidazole-2-thione with dibenzoylacetylene. This reaction is carried out in ethanol under reflux conditions for several hours . The general synthetic route can be summarized as follows:
Starting Materials: 4,5-diphenylimidazole-2-thione and dibenzoylacetylene.
Reaction Conditions: The reaction mixture is refluxed in ethanol for about 8 hours.
Product Isolation: The product is then isolated by filtration and purified using standard techniques such as recrystallization.
Chemical Reactions Analysis
2-(1,2-Dibenzoylvinyl)thio-4,5-diphenylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thione derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(1,2-Dibenzoylvinyl)thio-4,5-diphenylimidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1,2-Dibenzoylvinyl)thio-4,5-diphenylimidazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms . The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
2-(1,2-Dibenzoylvinyl)thio-4,5-diphenylimidazole can be compared with other similar compounds, such as:
4,5-Diphenylimidazole-2-thione: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
2-Vinylthio-4,5-diphenylimidazole: Another derivative of imidazole-2-thione, which exhibits different reactivity due to the presence of a vinyl group.
1-Vinyl-2-vinylthio-4,5-diphenylimidazole: This compound has two vinyl groups, leading to unique chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
(E)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-1,4-diphenylbut-2-ene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22N2O2S/c34-26(22-13-5-1-6-14-22)21-27(30(35)25-19-11-4-12-20-25)36-31-32-28(23-15-7-2-8-16-23)29(33-31)24-17-9-3-10-18-24/h1-21H,(H,32,33)/b27-21+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJJYWARJHATDN-SZXQPVLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)SC(=CC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)S/C(=C/C(=O)C3=CC=CC=C3)/C(=O)C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145030-91-7 | |
Record name | 2-Butene-1,4-dione, 1,4-diphenyl-2-((4,5-diphenyl-1H-imidazol-2-yl)thio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145030917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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